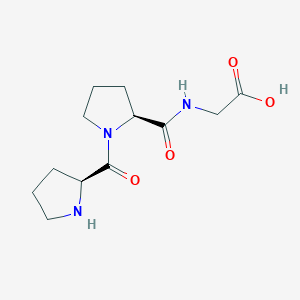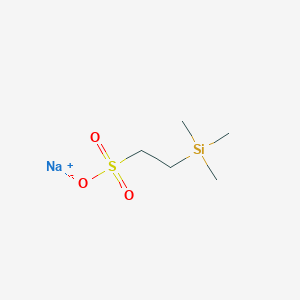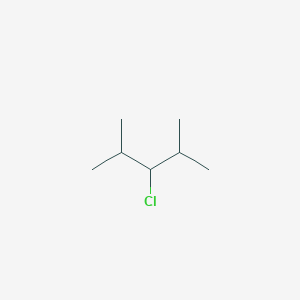
3-Chloro-2,4-dimethylpentane
Overview
Description
3-Chloro-2,4-dimethylpentane: is an organic compound with the molecular formula C7H15Cl . It is a chlorinated hydrocarbon, specifically an alkyl halide, characterized by the presence of a chlorine atom attached to the third carbon of a pentane chain that also has two methyl groups attached to the second and fourth carbons. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .
Scientific Research Applications
3-Chloro-2,4-dimethylpentane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the production of specialized polymers and materials with unique properties.
Chemical Engineering: The compound is used in the study of reaction mechanisms and kinetics.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dimethylpentane can be synthesized through several methods. One common method involves the chlorination of 2,4-dimethylpentane using chlorine gas in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the 2,4-dimethylpentane, forming this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the chlorination of 2,4-dimethylpentane using tetrachloromethane and a catalyst such as 2-mercaptopyridine-1-oxide sodium salt. The reaction is typically carried out at elevated temperatures to ensure a high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, resulting in the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Mechanism of Action
The mechanism of action of 3-chloro-2,4-dimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 2-Chloro-2,4-dimethylpentane
- 3-Chloro-2,4-dimethylhexane
- 3-Bromo-2,4-dimethylpentane
Comparison: 3-Chloro-2,4-dimethylpentane is unique due to the position of the chlorine atom and the presence of two methyl groups on the pentane chain. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2-chloro-2,4-dimethylpentane, the chlorine atom in this compound is less sterically hindered, making it more reactive in nucleophilic substitution reactions. Similarly, 3-chloro-2,4-dimethylhexane has an additional carbon in the chain, which affects its physical and chemical properties .
Properties
IUPAC Name |
3-chloro-2,4-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-5(2)7(8)6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRVCAZIIQGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550995 | |
| Record name | 3-Chloro-2,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19174-61-9 | |
| Record name | 3-Chloro-2,4-dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


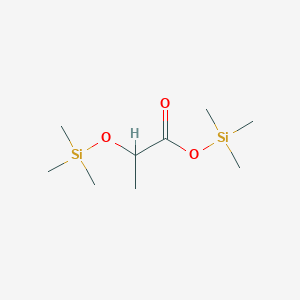
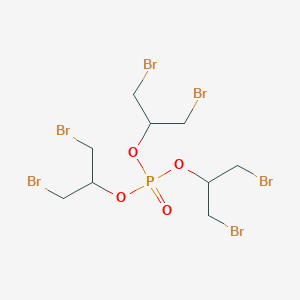
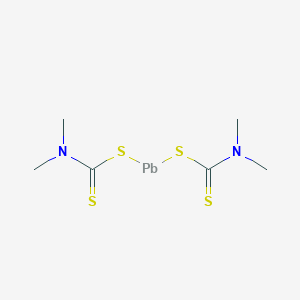
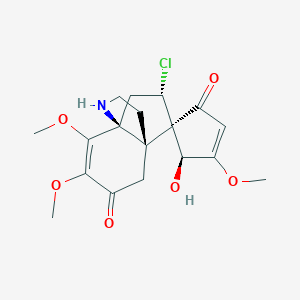
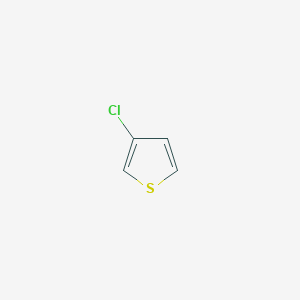
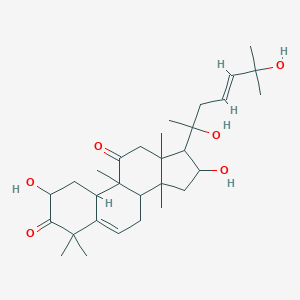
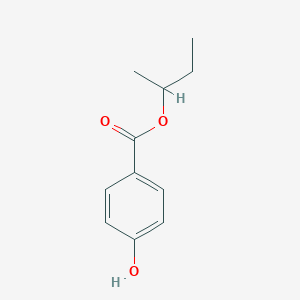
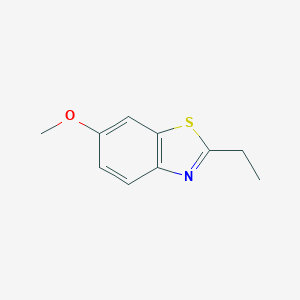
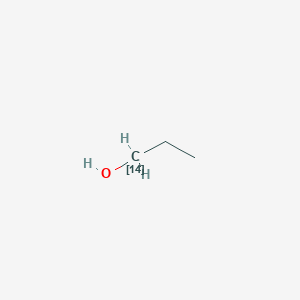
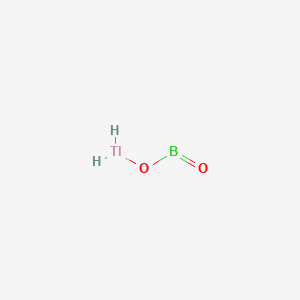
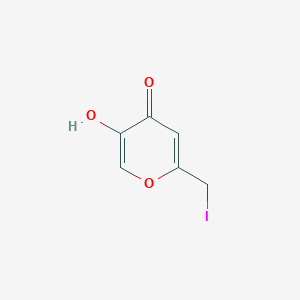
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
